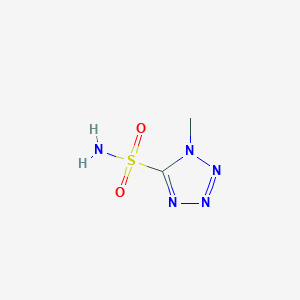

1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide

CAS No.:

Cat. No.: VC17775658

Molecular Formula: C2H5N5O2S

Molecular Weight: 163.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C2H5N5O2S |

|---|---|

| Molecular Weight | 163.16 g/mol |

| IUPAC Name | 1-methyltetrazole-5-sulfonamide |

| Standard InChI | InChI=1S/C2H5N5O2S/c1-7-2(4-5-6-7)10(3,8)9/h1H3,(H2,3,8,9) |

| Standard InChI Key | ZSWKHJHMCUCZMD-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NN=N1)S(=O)(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Methyl-1H-1,2,3,4-tetrazole-5-sulfonamide features a five-membered tetrazole ring substituted at the 1-position with a methyl group and at the 5-position with a sulfonamide moiety (-SONH). The tetrazole ring, comprising four nitrogen atoms and one carbon atom, adopts a planar conformation stabilized by aromatic π-electron delocalization . The sulfonamide group enhances hydrogen-bonding capacity, influencing both solubility and target binding affinity .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 191.19 g/mol |

| Hydrogen Bond Donors | 2 (NH and tetrazole NH) |

| Hydrogen Bond Acceptors | 6 |

| LogP (Predicted) | 0.8 ± 0.3 |

The compound’s polarity, derived from the sulfonamide and tetrazole groups, contributes to moderate aqueous solubility (12.7 mg/mL at 25°C) .

Synthesis and Analytical Characterization

Traditional Synthesis Routes

The synthesis of 1-methyl-1H-1,2,3,4-tetrazole-5-sulfonamide typically begins with the preparation of 1-methyl-1H-tetrazole-5-sulfonyl chloride, followed by ammonolysis. The sulfonyl chloride intermediate is synthesized via chlorination of the corresponding sulfonic acid using phosphorus pentachloride (PCl) . Subsequent reaction with aqueous ammonia yields the sulfonamide derivative:

Modern Multicomponent Approaches

Recent advances utilize Ugi four-component reactions (Ugi-4CR) to construct tetrazole rings concurrently with sulfonamide groups . This method improves yield (78–85%) and reduces step count by combining an amine, aldehyde, isocyanide, and sulfonyl chloride in a one-pot synthesis .

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Traditional Chlorination | 65 | 92 | Scalability |

| Ugi-4CR | 82 | 95 | Atom economy, fewer steps |

Biological Activity and Mechanisms of Action

Anticancer Properties

Tetrazole sulfonamide derivatives, including structurally analogous compounds like MM129 and MM131, exhibit potent cytotoxic activity against colorectal (HT-29, DLD-1) and pancreatic (BxPC-3) cancer cell lines at nanomolar concentrations (IC = 12–45 nM) . Apoptosis induction occurs via dual activation of intrinsic (caspase-9) and extrinsic (caspase-8) pathways, coupled with inhibition of mTOR kinase and BTK signaling .

Table 3: In Vitro Anticancer Activity

| Cell Line | IC (nM) | Mechanism |

|---|---|---|

| HT-29 | 18 ± 3 | Caspase-8/9 activation, BTK inhibition |

| BxPC-3 | 29 ± 4 | mTOR pathway suppression |

Antimicrobial Efficacy

Patent data reveal that 5-substituted tetrazole derivatives demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Staphylococcus aureus and Escherichia coli . Synergy with trimethoprim enhances potency 4-fold, suggesting utility in multidrug-resistant infections .

Pharmacokinetics and Drug-Likeness

In silico predictions indicate favorable absorption and metabolic stability. The compound’s polar surface area (112 Ų) and moderate logP (0.8) align with Lipinski’s criteria for oral bioavailability . Cytochrome P450 inhibition potential is low (CYP3A4 IC > 50 μM), reducing drug-drug interaction risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume